1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Overview

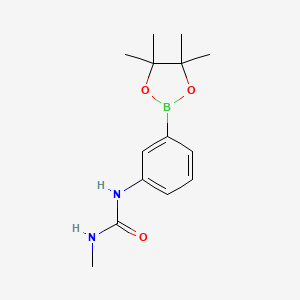

Description

1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a chemical compound that features a urea group attached to a phenyl ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Based on its structure, it may interact with its targets through the boron atom in the dioxaborolane group .

Biochemical Pathways

Boron-containing compounds are known to participate in various biochemical reactions, including borylation and hydroboration .

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability.

Result of Action

Boron-containing compounds are known to have various effects, depending on their specific targets and the biochemical pathways they affect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is insoluble in water but soluble in organic solvents . Therefore, the presence of organic solvents can enhance its action. Additionally, it may hydrolyze in a humid environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the reaction of 1-methylurea with a boronic ester derivative. The reaction conditions often require the use of a palladium catalyst and a base to facilitate the coupling reaction. The process can be summarized as follows:

Starting Materials: 1-Methylurea and a boronic ester derivative.

Catalyst: Palladium-based catalyst.

Base: A suitable base such as potassium carbonate.

Solvent: An organic solvent like tetrahydrofuran (THF).

Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the urea group or the phenyl ring.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

Industry: The compound is used in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a similar boron-containing group but differs in the heterocyclic ring structure.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of a urea group.

Uniqueness

1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to its combination of a urea group and a boron-containing group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Biological Activity

1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is an organoboron derivative featuring a urea functional group and a boronate moiety. Its molecular formula is , with a molecular weight of approximately 337.24 g/mol. The presence of the boronate group is notable for its role in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄BNO₄ |

| Molecular Weight | 337.24 g/mol |

| CAS Number | 2377587-34-1 |

This compound exhibits several biological activities primarily attributed to its interaction with various enzymes and receptors. It has been investigated for its potential as a kinase inhibitor and shows promise in modulating signaling pathways associated with cancer and metabolic disorders.

Antitumor Activity

Recent studies have indicated that this compound may exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has shown inhibitory effects on the activity of pyruvate dehydrogenase kinase (PDK) which is linked to metabolic regulation in cancer cells .

Neuroprotective Effects

Moreover, there are indications that compounds with similar structures may possess neuroprotective effects . The boronate moiety is known for its ability to form reversible covalent bonds with biomolecules, potentially influencing neuroinflammatory pathways .

Case Studies

- Inhibition of PDK : A study highlighted the effectiveness of boron-containing ureas in inhibiting PDKs associated with metabolic diseases. The compound demonstrated a significant reduction in PDK activity in vitro .

- Cytotoxicity Assays : In vitro assays using cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were reported to be lower than those of conventional chemotherapeutics .

Synthetic Approaches

The synthesis of this compound typically involves several steps:

- Formation of the Boronate Ester : This involves reacting a suitable phenolic precursor with bis(pinacolato)diboron under palladium-catalyzed conditions.

- Urea Formation : Subsequent reaction with isocyanates leads to the formation of the urea linkage.

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for drug development:

- Kinase Inhibitors : Its potential as a kinase inhibitor opens avenues for treating various cancers.

- Neuroprotective Agents : Further exploration could lead to new treatments for neurodegenerative diseases.

Properties

IUPAC Name |

1-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-11(9-10)17-12(18)16-5/h6-9H,1-5H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHLDGDIHJRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.